molecular formula C9H11BrO3 B077699 1-Bromo-2,3,4-trimethoxybenzene CAS No. 10385-36-1

1-Bromo-2,3,4-trimethoxybenzene

Cat. No. B077699
CAS RN: 10385-36-1
M. Wt: 247.09 g/mol
InChI Key: HKCQJLVIFMFOTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-2,3,4-trimethoxybenzene and related compounds often involves multi-step chemical reactions, leveraging different synthetic strategies. For example, the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone, a related compound, is achieved from trimethoxybenzene through methylation and a subsequent Friedel-Crafts reaction, indicating the versatile routes available for synthesizing bromo-trimethoxybenzene derivatives (W. Jin, 2011). Another method involves the Sandmeyer reaction, starting from trimethoxyaniline, to synthesize 1-Bromo-3,4,5-trimethoxybenzene, showcasing the diverse synthetic approaches for these compounds (S. Hong, 2001).

Molecular Structure Analysis

The molecular structure of bromo-trimethoxybenzene derivatives has been extensively studied, revealing detailed insights into their crystalline forms and molecular conformations. For instance, the crystal structures of related compounds have been reported, highlighting the importance of X-ray crystallography in understanding the molecular arrangements and interactions within these substances (N. Arockia Samy & V. Alexander, 2012).

Scientific Research Applications

  • Synthesis Methods : S. Hong (2001) discussed various synthetic methods of 1-Bromo-2,3,4-trimethoxybenzene, highlighting the Sandmeyer reaction as a method yielding good results under specific conditions (Hong, 2001).

  • Characterization and Synthesis : W. Jin (2011) synthesized and characterized 2-Bromo-4,5,2′,4′,6′-Pentamethoxyl Benzophenone, a key intermediate derived from trimethoxybenzene (Jin, 2011).

  • Synthesis of Bergenin-type C-glucosylarenes : W. Frick and R. Schmidt (1991) used 1,2,3-trimethoxybenzene in the synthesis of bergenin-type C-glucosylarenes, which involved several steps including bromination (Frick & Schmidt, 1991).

  • Synthesis of Gallic Acid : I. Kozak, L. Kronrád, and M. Procházka (1978) elaborated a series of reactions for transforming 1,2,3-trimethoxybenzene into gallic acid, involving 1-bromo-3,4,5-trimethoxybenzene as an intermediate (Kozak, Kronrád, & Procházka, 1978).

  • Ring Halogenations : P. Bovonsombat and E. Mcnelis (1993) discussed the use of 1-Bromo-2,5-pyrrolidinedione for ring halogenations of polyalkylbenzenes (Bovonsombat & Mcnelis, 1993).

  • Microwave-Enhanced Suzuki-Miyaura Vinylation : Matthew D. Brooker and colleagues (2010) tested the Suzuki-Miyaura cross-coupling methodology on various substrates including 4-bromo-1,3,5-trimethoxybenzene, under microwave irradiation (Brooker et al., 2010).

  • Physical, Thermal and Spectral Properties Study : M. Trivedi et al. (2015) investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 1,2,3-trimethoxybenzene, indicating its use in the synthesis of organic compounds (Trivedi et al., 2015).

  • Bromination Catalysts : M. Abe, Youngjae You, and M. Detty (2002) studied meso-tetraphenyl-21-telluraporphyrins as catalysts for bromination reactions, including the use of 1,3,5-trimethoxybenzene (Abe, You, & Detty, 2002).

  • 1,4-Addition Reactions : Seanghai Hor et al. (2021) used 1,3,5-trimethoxybenzene in 1,4-additions to maleimides and acrylates, catalyzed by trifluoromethanesulfonic acid (Hor et al., 2021).

Safety And Hazards

Specific safety data and hazards associated with 1-Bromo-2,3,4-trimethoxybenzene are not available in the search results . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

1-bromo-2,3,4-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCQJLVIFMFOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292665
Record name 1-bromo-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4-trimethoxybenzene

CAS RN

10385-36-1
Record name 10385-36-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,3,4-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrogallol trimethyl ether (5.1 g) was suspended in CCl4 (60 mL) and N-bromosuccinimide (6.5 g, 1.2 eq.) was added. The reaction mixture was heated at reflux for 20 hours. The succinimide was collected and the filtrate concentrated in vacuo to a brown oil. The oil was separated by gravity column chromatography (hexane-ethyl acetate, 19: 1) and yielded the title compound as a yellow oil (5.9 g, 78%): EIMS m/z 234 ((M+ —CH3, 81Br), 232 (M+ —CH3, 79Br), 107, 95, 69, 58, 44; 1H NMR (CDCl3, 300 MHZ) δ 7.21 (1H, d, J=9.0 Hz, H6), 6.58 (1H, d, J=9.0 Hz, H5), 3.91 (3H, s, OCH3), 3.89 (3H, s, OCH3), 3.85 (3H, s, OCH3).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
FJ Lotspeich, S Karickhoff - The Journal of Organic Chemistry, 1966 - ACS Publications
PC15 for the ring closure of/3-[2-(2', 3', 4'-trimethoxyphenyl)-cyclohexane] propionic acid3 and 2-(2', 3,, 4,-trimethoxy-phenyl) cyclohexaneacetic acid. 3 However, ring closure could not …
Number of citations: 10 pubs.acs.org
K Orito, T Hatakeyama, M Takeo, H Suginome - Synthesis, 1995 - thieme-connect.com
In connection with our study on lignan synthesis, based on the B-scission of alkoxyl radicals which are generated by photolysis of the hypoiodites prepared by treating the …
Number of citations: 89 www.thieme-connect.com
MV Sargent - Journal of the Chemical Society, Perkin Transactions 1, 1987 - pubs.rsc.org
The structures of the orchid pigments dengibsin and dengibsinin have been revised to 2,5-dihydroxy-4-methoxy-9H-fluoren-9-one (4) and 3,5-dihydroxy-2,4-dimethoxy-9H-fluoren-9-…
Number of citations: 51 pubs.rsc.org
JS Sande - 2011 - uis.brage.unit.no
MASTER’S THESIS Page 1 Frontpage for master thesis Faculty of Science and Technology Decision made by the Dean October 30th 2009 Faculty of Science and Technology MASTER’…
Number of citations: 0 uis.brage.unit.no
WM Seganish, CJ Handy… - The Journal of Organic …, 2005 - ACS Publications
Colchicine is an important and synthetically challenging natural product. The key synthetic step in this approach to the synthesis of colchicine involved a palladium-catalyzed cross-…
Number of citations: 42 pubs.acs.org
M Hilp, S Senjuk - Journal of pharmaceutical and biomedical analysis, 2001 - Elsevier
USP 1995 (The United States Pharmacopeia, 23rd Edit., (1995), potassium iodide p. 1265, sodium iodide p. 1424), PH. EUR. 1997 (European Pharmacopoeia, third ed., Council of …
Number of citations: 9 www.sciencedirect.com
MG Banwell, JM Cameron, MP Collis… - Australian Journal of …, 1991 - CSIRO Publishing
The bromotropolones (4), (5) and (10) undergo palladium-mediated cross coupling with a wide range of organostannanes to produce alkenyl -, alkyl- and aryl-substituted tropolones . …
Number of citations: 62 www.publish.csiro.au
GR Pettit, MP Grealish, DL Herald… - Journal of Medicinal …, 2000 - ACS Publications
A structure−activity relationship (SAR) study of the South African willow tree (Combretum caffrum) antineoplastic constituent combretastatin A-4 (3b) led to the discovery of a potent …
Number of citations: 143 pubs.acs.org
RG Hiskey, JB Adams Jr - The Journal of Organic Chemistry, 1966 - ACS Publications
V, V-dimethylformamide the problem which remains to be evaluated involves the development of methods for the introduction of suitably protectedcysteine residues into a peptide chain. …
Number of citations: 30 pubs.acs.org
R Kranich, AS Busemann, D Bock… - Journal of Medicinal …, 2007 - ACS Publications
This report describes the first results of a rational hit-finding strategy to design novel small molecule antiinflammatory drugs targeting selectins, a family of three cellular adhesion …
Number of citations: 55 pubs.acs.org

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